

# Seviteronel biomarker response AR-positive tumors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Seviteronel Profile and Clinical Trial Data

**Seviteronel** (INO-464) is an oral, selective inhibitor of **CYP17 lyase** and an **androgen receptor antagonist** [1] [2]. This dual mechanism suppresses androgen production and blocks AR signaling.

A Phase 1 clinical trial evaluated **seviteronel** in women with ER-positive or triple-negative breast cancer (TNBC) [1]. The key findings are summarized below.

| Trial Aspect                          | Findings and Outcomes                                                                         |
|---------------------------------------|-----------------------------------------------------------------------------------------------|
| Recommended Phase 2 Dose (RP2D)       | 450 mg, once daily [1]                                                                        |
| Most Common Adverse Events (AEs)      | Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%); mostly Grade 1/2 [1]               |
| Grade 3/4 Related AEs                 | Anemia, delirium, mental status change, confusional state (each occurring in one subject) [1] |
| Clinical Benefit Rate at 4 mo (CBR16) | 2 of 7 subjects at RP2D (1 TNBC, 1 ER+) [1]                                                   |

| Trial Aspect                          | Findings and Outcomes                  |
|---------------------------------------|----------------------------------------|
| Clinical Benefit Rate at 6 mo (CBR24) | 2 of 7 subjects at RP2D (both ER+) [1] |
| Objective Tumor Response              | None reported in the trial [1]         |

## Preclinical Data on Radiosensitization

Preclinical studies suggest **seviteronel**'s potential as a **radiosensitizer** in AR-positive triple-negative breast cancer (AR+ TNBC) models [2] [3]. The diagrams below illustrate the experimental workflow and proposed mechanism for this effect.



[Click to download full resolution via product page](#)

The key quantitative findings from these preclinical studies include:

- **Radiation Enhancement Ratio:** Ranged from **1.20 to 1.89** in AR+ TNBC models with high AR expression [2].
- **Delayed DNA Repair:** Significant delays in double-strand break repair were observed at **6, 16, and 24 hours** post-radiation in **seviteronel**-treated AR+ cells [2].
- **In Vivo Synergy:** In an AR+ TNBC xenograft model, combination treatment with **seviteronel** and radiation led to a significant reduction in tumor volume and a delay in tumor doubling/tripling times compared to either treatment alone [2].

## Research Context and Further Directions

The interest in **seviteronel** for breast cancer is rooted in the role of the Androgen Receptor as a biomarker. Its function and prognostic value differ significantly across breast cancer subtypes [4] [5] [6].

- In **ER-positive breast cancer**, AR expression is generally associated with a **favorable prognosis** and may act as a tumor suppressor [4] [5].
- In **TNBC**, AR signaling appears to have an **oncogenic role**, driving tumor growth. A subgroup of TNBC, known as the **Luminal Androgen Receptor (LAR) subtype**, is characterized by AR-driven tumors [6].

For a comprehensive comparison with other alternatives, I suggest you:

- **Consult clinical trial registries** like ClinicalTrials.gov to find active or completed trials for **seviteronel** and other AR-targeted agents (e.g., enzalutamide, abiraterone acetate).
- **Search for recent review articles** in oncology journals that perform meta-analyses or systematic comparisons of emerging therapies for AR-positive tumors.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Phase 1 study of seviteronel, a selective CYP17 lyase and ... [pubmed.ncbi.nlm.nih.gov]
2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
3. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pubmed.ncbi.nlm.nih.gov]

4. Androgen Receptor as an Emerging Feasible Biomarker ... [pmc.ncbi.nlm.nih.gov]
5. Clinical significance of androgen receptor in unilateral ... [eurjmedres.biomedcentral.com]
6. Androgen receptor: Structure, signaling, function and ... [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel biomarker response AR-positive tumors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-biomarker-response-ar-positive-tumors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)